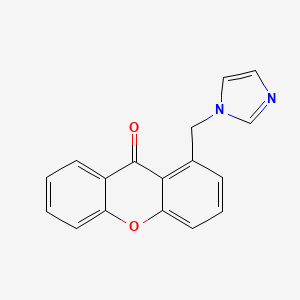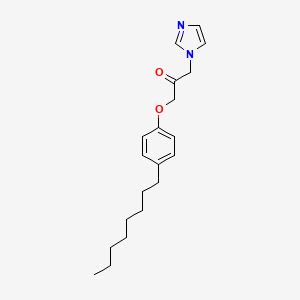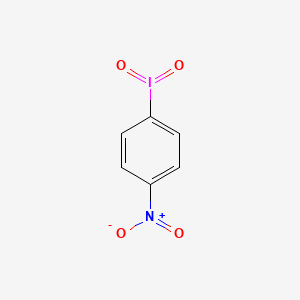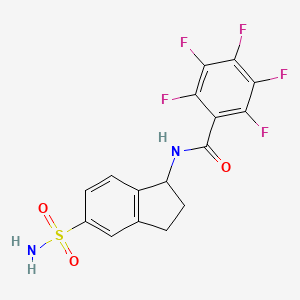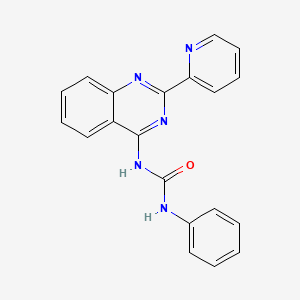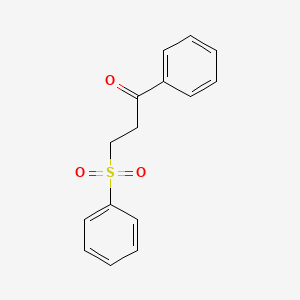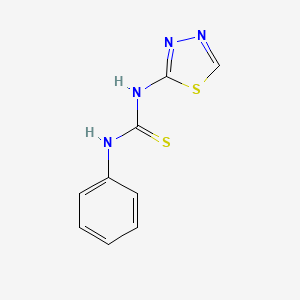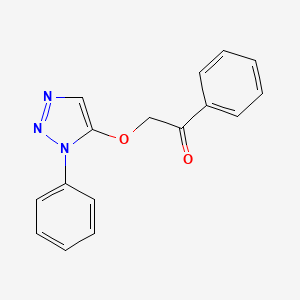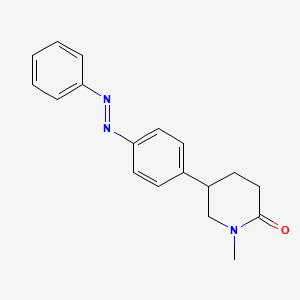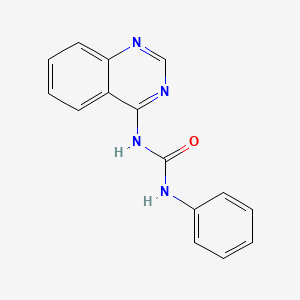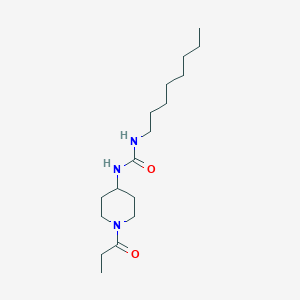
1-Octyl-3-(1-propionylpiperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyl-3-(1-Propionylpiperidin-4-yl)harnstoff ist eine synthetische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Aufmerksamkeit erregt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Octylgruppe, einer Propionylgruppe und einer Piperidinylgruppe aus, die an einem Harnstoffgerüst befestigt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Octyl-3-(1-Propionylpiperidin-4-yl)harnstoff beinhaltet typischerweise die Reaktion von 1-Propionylpiperidin mit Octylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart eines Katalysators, um die Bildung der Harnstoffbindung zu erleichtern. Das Reaktionsgemisch wird üblicherweise auf eine bestimmte Temperatur erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt sicherzustellen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 1-Octyl-3-(1-Propionylpiperidin-4-yl)harnstoff große Batchreaktoren beinhalten, in denen die Reaktanten in präzisen stöchiometrischen Verhältnissen kombiniert werden. Die Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, werden optimiert, um Ausbeute und Reinheit zu maximieren. Das Produkt wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Reaktionstypen
1-Octyl-3-(1-Propionylpiperidin-4-yl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, was möglicherweise ihre chemischen Eigenschaften verändert.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Sie wurde auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und Enzyminhibition.
Medizin: Die Forschung hat ihr Potenzial als therapeutisches Mittel untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen und Entzündungen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Additiv in verschiedenen industriellen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Octyl-3-(1-Propionylpiperidin-4-yl)harnstoff beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Beispielsweise kann es bestimmte Enzyme hemmen oder die Rezeptoraktivität modulieren, was zu Veränderungen in der zellulären Signalübertragung und Funktion führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 1-Octyl-3-(1-propionylpiperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Octyl-3-(1-Propionylpiperidin-4-yl)harnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff: Diese Verbindung enthält ebenfalls eine Piperidinylgruppe und ein Harnstoffgerüst, unterscheidet sich jedoch durch das Vorhandensein einer Trifluormethoxyphenylgruppe anstelle einer Octylgruppe.
1-Propionylpiperidin-4-yl)harnstoff: Ein einfacheres Analogon, dem die Octylgruppe fehlt, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führen kann.
Die Einzigartigkeit von 1-Octyl-3-(1-Propionylpiperidin-4-yl)harnstoff liegt in seiner spezifischen Kombination von funktionellen Gruppen, die unterschiedliche chemische Reaktivität und biologische Wirkungen vermitteln können.
Eigenschaften
Molekularformel |
C17H33N3O2 |
|---|---|
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
1-octyl-3-(1-propanoylpiperidin-4-yl)urea |
InChI |
InChI=1S/C17H33N3O2/c1-3-5-6-7-8-9-12-18-17(22)19-15-10-13-20(14-11-15)16(21)4-2/h15H,3-14H2,1-2H3,(H2,18,19,22) |
InChI-Schlüssel |
QCBCCMKAGKJZIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)NC1CCN(CC1)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


